1-(2-Bromotetrafluoroethyl)cyclohexene
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Overview
Description
Chemical Reactions Analysis
1-(2-Bromotetrafluoroethyl)cyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.
Scientific Research Applications
1-(2-Bromotetrafluoroethyl)cyclohexene is used in scientific research, particularly in the field of proteomics . Its unique properties make it valuable for studying protein interactions and modifications. Additionally, it may have applications in other fields such as medicinal chemistry and materials science.
Mechanism of Action
Comparison with Similar Compounds
1-(2-Bromotetrafluoroethyl)cyclohexene can be compared with other similar compounds such as:
- 1-(2-Chlorotetrafluoroethyl)cyclohexene
- 1-(2-Fluorotetrafluoroethyl)cyclohexene
- 1-(2-Iodotetrafluoroethyl)cyclohexene
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications .
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)cyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF4/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCANQYNSAXXIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(C(F)(F)Br)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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